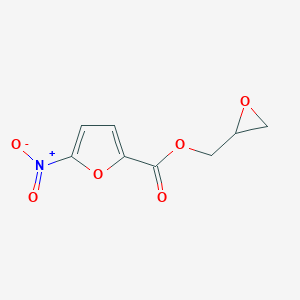
1-(2-Methyl-2H-tetrazol-5-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methyl-2H-tetrazol-5-yl)methanamine is a heterocyclic compound featuring a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(2-Methyl-2H-tetrazol-5-yl)methanamine can be synthesized through the reaction of α-amino nitrile with sodium azide and zinc chloride in the presence of isopropyl alcohol . This method involves the formation of the tetrazole ring via cyclization.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reagents and conditions as in laboratory synthesis, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Methyl-2H-tetrazol-5-yl)methanamine undergoes various chemical reactions, including:
Substitution Reactions: It can react with substituted aryl isocyanates and aryl isothiocyanates to form urea and thiourea derivatives.
Oxidation and Reduction Reactions: The tetrazole ring can participate in redox reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as substituted aryl isocyanates and aryl isothiocyanates in the presence of N,N-dimethylpiperazine (DMP) are commonly used.
Cyclization Reactions: Sodium azide and zinc chloride in isopropyl alcohol are used for the formation of the tetrazole ring.
Major Products Formed:
Urea and Thiourea Derivatives: These are formed when this compound reacts with substituted aryl isocyanates and aryl isothiocyanates.
Wissenschaftliche Forschungsanwendungen
1-(2-Methyl-2H-tetrazol-5-yl)methanamine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including those with antimicrobial and antifungal properties.
Materials Science: The tetrazole ring’s nitrogen-rich structure makes it useful in the development of high-energy materials such as propellants and explosives.
Industrial Chemistry: It serves as a precursor in the synthesis of other heterocyclic compounds and is used in various organic reactions.
Wirkmechanismus
The mechanism of action of 1-(2-Methyl-2H-tetrazol-5-yl)methanamine largely depends on its application. In medicinal chemistry, it interacts with biological targets such as enzymes and receptors, leading to antimicrobial and antifungal effects . The tetrazole ring can also participate in hydrogen bonding and other interactions, influencing its biological activity.
Vergleich Mit ähnlichen Verbindungen
1-(2H-tetrazol-5-yl)-5-nitraminotetrazole: This compound also features a tetrazole ring and is used in high-energy materials.
(2′-(1H-tetrazol-5-yl)biphenyl-4-yl)methanamine: This compound is an important intermediate in the synthesis of drugs such as valsartan and losartan.
Uniqueness: 1-(2-Methyl-2H-tetrazol-5-yl)methanamine is unique due to its specific substitution pattern on the tetrazole ring, which imparts distinct chemical and biological properties. Its versatility in forming various derivatives and its applications in multiple fields highlight its significance in scientific research.
Eigenschaften
IUPAC Name |
(2-methyltetrazol-5-yl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7N5/c1-8-6-3(2-4)5-7-8/h2,4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCJJJCXTAYPBKB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=C(N=N1)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80549487 |
Source


|
| Record name | 1-(2-Methyl-2H-tetrazol-5-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80549487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131183-10-3 |
Source


|
| Record name | 1-(2-Methyl-2H-tetrazol-5-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80549487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(2z)-1,3-Oxazolidin-2-Ylidene]sulfuric Diamide](/img/structure/B153984.png)





![16-[[(2R,3S,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxyhexadecanoic acid](/img/structure/B154000.png)







